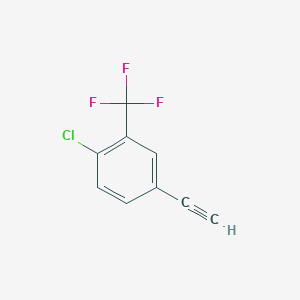

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-chloro-4-ethynyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAATSLCOLDVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene typically involves the following steps:

Synthetic Routes: One common method involves the reaction of 1-chloro-4-iodo-2-(trifluoromethyl)benzene with acetylene in the presence of a palladium catalyst.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer.

Chemical Reactions Analysis

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene has diverse applications across various scientific fields:

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, facilitating the creation of complex molecules. Its unique functional groups allow for further functionalization, making it valuable for developing new chemical entities.

Medicinal Chemistry

Research indicates potential therapeutic applications due to its ability to interact with biological targets. Notably, it has been investigated for its antiproliferative effects against cancer cell lines, showcasing significant growth inhibition at low concentrations.

Material Science

In materials science, this compound is utilized in the development of new materials with enhanced properties. Its trifluoromethyl group contributes to improved lipophilicity and stability in various formulations.

Research has highlighted several biological activities associated with 1-chloro-4-ethynyl-2-(trifluoromethyl)benzene:

Antiproliferative Effects

Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups often demonstrate enhanced potency due to their ability to interact effectively with cellular targets.

Case Studies

Several case studies illustrate the biological relevance and potential applications of this compound:

Inhibition of Cancer Cell Lines

A study assessed the effects of this compound on human leukemia cell lines, revealing significant growth inhibition at concentrations as low as 100 nM. The results indicated a direct correlation between compound concentration and cell viability reduction.

Molecular Docking Studies

Molecular docking simulations have demonstrated that this compound interacts favorably with tubulin, suggesting a potential pathway for therapeutic applications in oncology. The binding energy calculated during these simulations supports the hypothesis of its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene depends on its specific application:

Comparison with Similar Compounds

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene can be compared with other similar compounds:

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene: This compound has a similar structure but with different positions of the chloro and ethynyl groups.

1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has two chloro groups instead of one, leading to different chemical properties and uses.

1-Ethynyl-2-(trifluoromethyl)benzene:

Biological Activity

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene, a compound with the molecular formula , has garnered attention in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula :

- CAS Number : 98-56-6

- Structure : The compound features a chloro group and a trifluoromethyl group attached to a phenyl ring with an ethynyl substituent.

Mechanisms of Biological Activity

The biological activity of 1-chloro-4-ethynyl-2-(trifluoromethyl)benzene has been linked to its interaction with various biological targets. Research indicates that it may exhibit:

- Cytotoxic Effects : Preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines, although specific mechanisms remain under investigation.

- Sensitization Potential : Evaluations have shown that the compound has a weak sensitization potential, indicated by stimulation indices (SI) and effective concentration (EC3) values derived from lymphocyte proliferation assays .

Toxicological Profile

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene has been assessed for its toxicity:

- Acute Toxicity : The compound is classified as harmful if swallowed, with reported effects including skin irritation .

- Repeat Dose Toxicity : Studies on repeated oral exposure in animal models have reported liver and kidney effects primarily at high doses. A no-observed-adverse-effect level (NOAEL) of 10 mg/kg was established based on observed kidney effects at higher doses .

In Vitro Studies

- Cell Line Testing : In vitro studies have demonstrated that 1-chloro-4-ethynyl-2-(trifluoromethyl)benzene can inhibit cell proliferation in various cancer cell lines. For instance, it exhibited cytotoxicity comparable to known anticancer agents in assays against human myeloid leukemia cell lines .

- Mechanistic Insights : Further investigations revealed that treatment with this compound resulted in significant activation of caspase pathways, indicating its role in promoting apoptosis through intrinsic pathways .

In Vivo Studies

- Animal Models : In vivo studies using rodent models have shown that administration of the compound led to dose-dependent increases in liver and kidney weights, alongside histopathological changes consistent with toxicity .

- Long-Term Effects : Long-term exposure studies are necessary to elucidate potential chronic effects and carcinogenic risks associated with this compound.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-chloro-4-ethynyl-2-(trifluoromethyl)benzene, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene | TBD | Induces apoptosis via caspase activation | Weak sensitization potential |

| CA-4 (Combretastatin A-4) | 0.5 | Inhibits tubulin polymerization | Strong anticancer activity |

| Doxorubicin | 0.12 - 2.78 | Intercalates DNA, induces apoptosis | Standard chemotherapeutic agent |

Q & A

Q. What are the common synthetic routes for 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Chlorination and trifluoromethylation : Start with a benzene derivative and introduce chlorine and trifluoromethyl groups via electrophilic substitution or cross-coupling reactions (e.g., using CuCl₂ or Pd catalysts) .

Ethynyl group introduction : Use Sonogashira coupling or dehydrohalogenation. For example, react a halogenated precursor (e.g., 1-chloro-4-iodo-2-(trifluoromethyl)benzene) with a terminal alkyne (e.g., ethynyltrimethylsilane) under Pd/Cu catalysis .

Critical parameters include solvent choice (DMSO or acetonitrile), base (NaOH or K₂CO₃), and temperature control (60–100°C) to minimize side reactions .

Q. How are key physicochemical properties (e.g., boiling point, stability) determined experimentally?

- Methodological Answer :

- Boiling point : Measured using differential scanning calorimetry (DSC) or distillation under inert atmospheres. For related trifluoromethylated aromatics, boiling points range from 136–202°C depending on substituent positions .

- Stability : Conduct accelerated degradation studies under varying pH (5–9), temperature (25–60°C), and light exposure. Monitor decomposition via HPLC or NMR. Stability in aqueous solutions is pH-dependent; neutral conditions (pH 7) are optimal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Step 1 : Validate purity using GC-MS or elemental analysis to rule out impurities .

- Step 2 : Compare experimental NMR (¹H/¹³C/¹⁹F) with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level). Discrepancies in trifluoromethyl (-CF₃) or ethynyl (-C≡CH) shifts may indicate conformational flexibility or solvent effects .

- Step 3 : Cross-reference with analogs (e.g., 1-ethynyl-4-(trifluoromethoxy)benzene) to identify substituent-specific trends .

Q. What strategies optimize reaction yields in Sonogashira couplings involving this compound?

- Methodological Answer :

- Catalyst system : Use Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) in degassed THF/triethylamine (3:1) .

- Substrate pre-treatment : Purify the halogenated precursor via column chromatography to remove deactivating impurities.

- Kinetic monitoring : Track alkyne consumption via in-situ IR spectroscopy (C≡C stretch at ~2100 cm⁻¹). Terminate the reaction at 85–90% conversion to prevent alkyne homocoupling .

Q. How to design an ecotoxicology study assessing environmental persistence?

- Methodological Answer : Follow OECD/EPA guidelines for hydrolysis , photolysis , and biodegradation :

- Hydrolysis : Expose the compound to buffered solutions (pH 4, 7, 9) at 25°C. Analyze degradation products via LC-MS at 0, 7, 30 days .

- Photolysis : Use a xenon arc lamp (simulated sunlight) and measure half-life in water/soil matrices.

- Biodegradation : Conduct closed-bottle tests with activated sludge; monitor CO₂ evolution and parent compound depletion .

- Quality assurance : Include positive controls (e.g., sodium benzoate) and validate methods via inter-laboratory comparisons .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.